2-(氯甲基)-5-氟-1H-苯并咪唑

描述

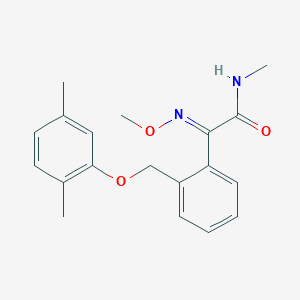

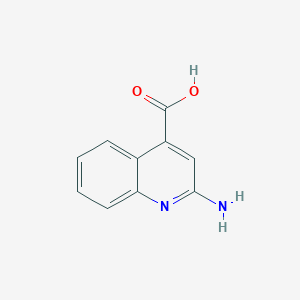

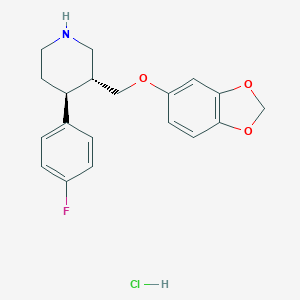

2-(Chloromethyl)-5-fluoro-1H-benzimidazole is a compound that belongs to the benzimidazole class, which is characterized by a fusion of benzene and imidazole rings. Benzimidazoles are heterocyclic compounds with a wide range of biological activities and applications in medicinal chemistry. The presence of chloromethyl and fluoro substituents on the benzimidazole core structure can significantly influence its reactivity and interaction with biological targets .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For instance, 2-chloromethyl-1H-benzimidazole can be synthesized by reacting o-phenylenediamine with chloroacetic acid, followed by further functionalization to yield various derivatives . Fluorinated benzimidazole nucleosides have been synthesized as antivirals, starting from trichlorobenzimidazole and fluorinated sugar analogs, indicating the versatility of benzimidazole chemistry . Additionally, solid-phase synthesis methods have been developed for the preparation of substituted benzimidazoles, demonstrating the adaptability of this scaffold for generating diverse compound libraries .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been extensively studied using techniques such as X-ray crystallography, NMR, FT-IR, and UV/vis spectroscopy. For example, 2-chloromethyl-1H-benzimidazole hydrochloride has been characterized to crystallize in a monoclinic space group, forming an infinite chain structure through intermolecular hydrogen bonds . Computational methods like DFT calculations complement these experimental techniques by providing insights into the optimized geometrical structure, vibrational frequencies, and electronic properties of these molecules .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The chloromethyl group is a versatile handle for nucleophilic substitution reactions, allowing for the introduction of different substituents. The fluorine atom can also influence the reactivity of the molecule, as seen in the synthesis of 2-(α-fluorobenzyl)benzimidazole derivatives, where fluorination was achieved using a specific fluorinating reagent . These reactions expand the chemical space of benzimidazole derivatives, enabling the exploration of their biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure and substituents. For instance, the presence of electron-withdrawing groups like chlorine and fluorine can affect the charge distribution within the molecule, as well as its stability and reactivity . The spectral properties, such as NMR chemical shifts and UV/vis absorption, provide valuable information about the electronic environment of the atoms within the molecule . These properties are crucial for understanding the interaction of benzimidazole derivatives with biological targets and their potential as therapeutic agents.

科学研究应用

合成和表征

微波辅助合成和抗菌活性:使用微波辅助合成的2-氯甲基-1H-苯并咪唑衍生物显示出显著的抗菌活性,通过TLC和IR数据等技术进行表征(Patil et al., 2016)。

合成和光谱表征:使用不同的杂环化合物对2-氯甲基-1H-苯并咪唑进行缩合,通过IR、NMR和元素分析对化合物进行表征,显示出体外抗菌活性的潜力(Mahalakshmi & Chidambaranathan, 2015)。

分子结构和生物学研究

结构研究和抗菌活性:对2-氯甲基-1H-苯并咪唑盐酸盐进行了广泛的结构研究,使用X射线衍射和其他技术揭示了无限链结构,该化合物还表现出抗菌活性(Ghani & Mansour, 2012)。

合成和抗微生物评价:包括2-(氯甲基)-1H-苯并咪唑在内的苯并咪唑衍生物库显示出抗微生物活性,其中一些化合物对MRSA菌株与环丙沙星具有可比性(Alasmary et al., 2015)。

抗真菌和抗微生物特性

杂环衍生物的杀真菌活性:含有2-氯甲基苯并咪唑的合成化合物表现出比商业杀真菌剂更好的杀真菌活性(Mishra et al., 1993)。

DNA拓扑异构酶I抑制剂:包括与2-(氯甲基)-5-氟-1H-苯并咪唑相关的1H-苯并咪唑衍生物作为哺乳动物I型DNA拓扑异构酶的抑制剂,有助于它们的潜在治疗应用(Alpan et al., 2007)。

新型抗微生物剂:苯并咪唑-喹诺酮杂合物,包括2-(氯甲基)-1H-苯并咪唑的衍生物,对抗耐药菌株表现出显著的抗微生物活性,具有低毒性和有前景的治疗潜力(Wang et al., 2018)。

安全和危害

This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards associated with it.

未来方向

This involves predicting or suggesting future research directions based on the current understanding of the compound.

For a comprehensive analysis of a specific compound, it’s best to refer to scientific literature and databases. Please note that not all compounds will have information available on all these aspects, especially if they are novel or not widely studied. It’s also important to note that interpretation of some of this information, like spectroscopic data or reaction mechanisms, requires specialized knowledge in chemistry.

属性

IUPAC Name |

2-(chloromethyl)-6-fluoro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFN2/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFCWWHNSUKYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465734 | |

| Record name | 2-(chloromethyl)-5-fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(chloromethyl)-5-fluoro-1H-benzimidazole | |

CAS RN |

156144-42-2 | |

| Record name | 2-(chloromethyl)-5-fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride](/img/structure/B129163.png)